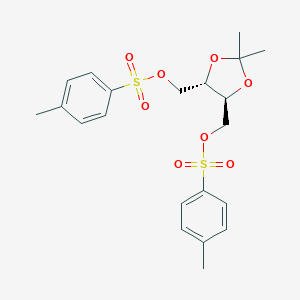![molecular formula C7H12O2 B147163 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone CAS No. 135185-94-3](/img/structure/B147163.png)
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is a chemical compound that is commonly known as propylene oxide. It is an organic compound that is used in the production of various industrial chemicals, including polyurethane plastics, propylene glycol, and glycol ethers. The compound is also used as a sterilizing agent in the food industry and as a fumigant in the agricultural industry.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is not well understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. This makes it an effective sterilizing agent in the food and agricultural industries.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory system. Long-term exposure has been linked to an increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone in lab experiments is its ability to act as a sterilizing agent. This makes it ideal for use in experiments that require a sterile environment. However, the compound can be toxic to cells and may interfere with the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. One area of interest is in the development of new methods for synthesizing the compound. Another area of research is in the development of new applications for the compound, particularly in the field of polymer chemistry. Finally, there is a need for more research on the potential health effects of exposure to the compound, particularly in the workplace.
Synthesemethoden
The most common method for synthesizing 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is through the chlorohydrin process. In this process, propylene oxide is reacted with hydrochloric acid to form propylene chlorohydrin. The propylene chlorohydrin is then reacted with sodium hydroxide to produce 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of polymer chemistry. The compound is used as a monomer in the production of polyurethane plastics, which have a wide range of applications in the automotive, construction, and furniture industries.
Eigenschaften
CAS-Nummer |
135185-94-3 |
|---|---|
Produktname |
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-[(2R,3S)-3-propyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-6-7(9-6)5(2)8/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
IHZYAXBRHOYWLM-BQBZGAKWSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCC1C(O1)C(=O)C |
Kanonische SMILES |
CCCC1C(O1)C(=O)C |
Synonyme |
Ethanone, 1-(3-propyloxiranyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



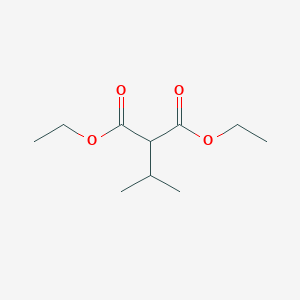
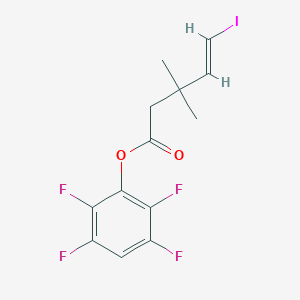
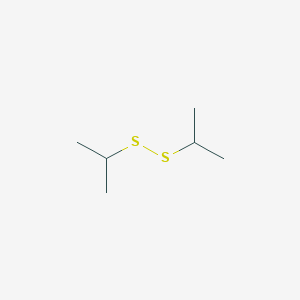
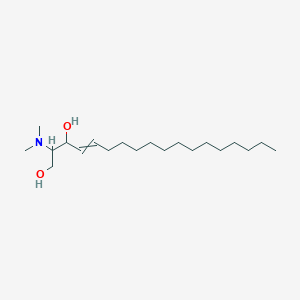
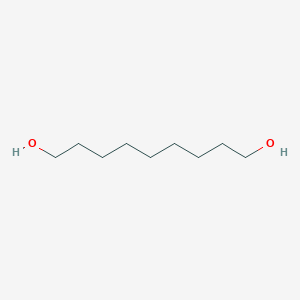
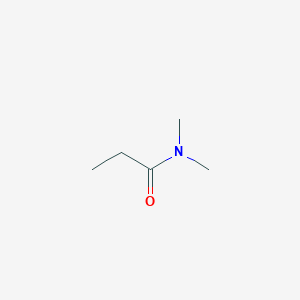
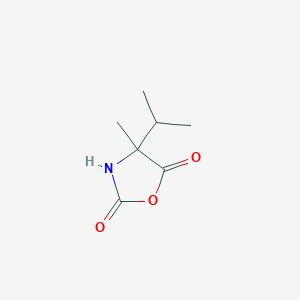
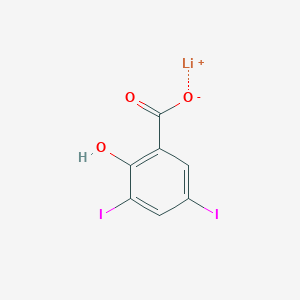
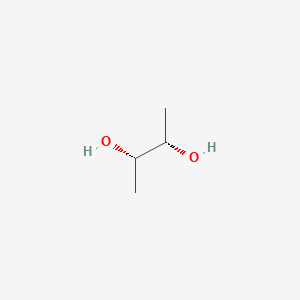
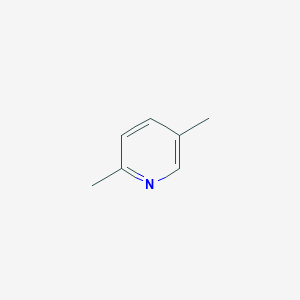
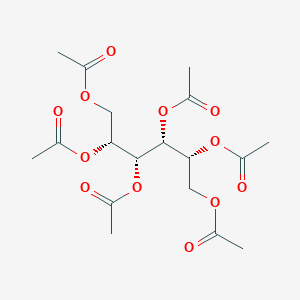
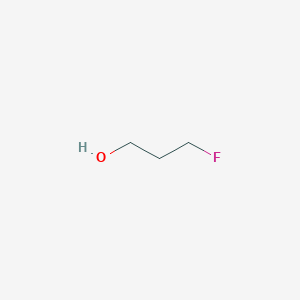
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
